molecular formula C20H23N3O3 B1669605 Crebinostat CAS No. 1092061-61-4

Crebinostat

Cat. No. B1669605
CAS RN: 1092061-61-4
M. Wt: 353.4 g/mol
InChI Key: AEIVDBATQVVQFS-RCCKNPSSSA-N
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Description

Crebinostat is a potent histone deacetylase (HDAC) inhibitor . It has IC50 values of 0.7 nM, 1.0 nM, 2.0 nM, and 9.3 nM for HDAC1, HDAC2, HDAC3, and HDAC6, respectively . It potently induces acetylation of both histone H3 and histone H4 and enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .


Synthesis Analysis

The synthesis of Crebinostat involves systematic modification of the structure of known HDAC inhibitors . The process includes the use of enzymatic assays to assess potency toward recombinant HDACs .


Molecular Structure Analysis

Crebinostat shares the “cap-linker-zinc chelator” pharmacophore model . Although both are hydroxamic acids, Crebinostat differs from SAHA in the cap moiety and length of the aliphatic linker .


Chemical Reactions Analysis

Crebinostat potently induces acetylation of both histone H3 and histone H4 . It also enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 .


Physical And Chemical Properties Analysis

Crebinostat has a molecular formula of C20H23N3O3 and a molecular weight of 353.41 .

Scientific Research Applications

Cognitive Enhancement

Crebinostat has been identified as a cognitive enhancer that affects genes critical to memory and enhances synaptogenesis . It has been used in research to understand the molecular and cellular mechanisms of neuroepigenetic regulation in health and disease .

Neuroepigenetic Regulation

Crebinostat plays a significant role in neuroepigenetic regulation. It has been used in studies focusing on the development of novel therapeutics for a wide range of central nervous system disorders, including cognitive disorders and depression .

Histone Deacetylase (HDAC) Inhibition

Crebinostat is a small molecule inhibitor of histone deacetylases (HDACs) . HDAC inhibitors have emerged as promising new therapeutic avenues for central nervous system (CNS) disorders .

Modulation of Chromatin-Mediated Neuroplasticity

Crebinostat has been found to modulate chromatin-mediated neuroplasticity . This makes it a valuable tool in the study of cognitive disorders involving aberrant neuroplasticity .

Enhancement of CREB-Regulated Transcription

Crebinostat has been found to enhance CREB (cAMP response element-binding protein)-regulated transcription . This has implications for the study of long-term memory formation and cognitive enhancement .

Research Tool in Aging-Related Cognitive Decline

Crebinostat has been used in research related to aging-related cognitive decline . It provides a novel probe to modulate chromatin-mediated neuroplasticity and suggests that pharmacological optimization of selective HDAC inhibitors may provide an effective therapeutic approach for human cognitive disorders .

Mechanism of Action

Mode of Action

Crebinostat interacts with its targets, the HDACs, by inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation of histones H3 and H4 . Acetylation of histones is associated with gene activation, thus crebinostat modulates gene expression by altering the acetylation status of histones .

Biochemical Pathways

Crebinostat’s action on HDACs affects the regulation of gene expression and other mechanisms integral to neuroplasticity . It enhances the expression of the cAMP response element-binding protein (CREB) target gene Egr1 (early growth response 1) . CREB is a cellular transcription factor that binds to certain DNA sequences called cAMP response elements (CRE), thereby increasing or decreasing the transcription of downstream genes .

Pharmacokinetics

It is noted that crebinostat has been systemically administered to mice for a ten-day period, suggesting that it has suitable bioavailability for in vivo studies .

Result of Action

Crebinostat’s action results in enhanced memory formation, as demonstrated in a hippocampus-dependent, contextual fear conditioning paradigm in mice . It also increases the density of synapsin-1 punctae along dendrites in cultured neurons . Synapsin-1 is a neuron-specific protein associated with the regulation of neurotransmitter release, indicating that crebinostat may influence synaptic plasticity .

Action Environment

Given that crebinostat’s effects have been observed in both in vitro (cell culture) and in vivo (mouse) models , it can be inferred that it is effective in different biological environments.

Future Directions

Crebinostat provides a novel probe to modulate chromatin-mediated neuroplasticity . Pharmacological optimization of selective HDAC inhibitors, like Crebinostat, may provide an effective therapeutic approach for human cognitive disorders .

properties

IUPAC Name

N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIVDBATQVVQFS-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crebinostat

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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